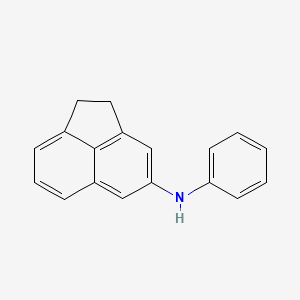

N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Description

Contextual Significance of Acenaphthene (B1664957) and N-Phenyl Amine Scaffolds in Chemical Research

The acenaphthene scaffold, a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene (B1677914) core with an ethylene (B1197577) bridge, is a crucial building block in synthetic chemistry. nih.govwikipedia.org It is primarily derived from coal tar and serves as a precursor for the large-scale production of naphthalenedicarboxylic anhydride, which is essential for manufacturing dyes and optical brighteners. wikipedia.org Beyond industrial applications, acenaphthene derivatives are a subject of intense research due to their diverse biological activities, including potential antitumor, antifungal, antimicrobial, and anti-inflammatory properties. mdpi.com The rigid, planar structure of acenaphthene provides a unique framework for the development of novel therapeutic agents and functional materials. mdpi.com

Similarly, the N-phenyl amine scaffold is a cornerstone in medicinal chemistry and materials science. wjpmr.com The presence of the aniline (B41778) moiety is a common feature in a wide array of biologically active and medicinally significant molecules. wjpmr.com N-phenyl amines, such as diphenylamine, are noted for their antioxidant properties, which are utilized to prevent scald in apples and to stabilize lubricants. wjpmr.com The formation of the carbon-nitrogen bond in N-aryl amines is a fundamental transformation in organic synthesis, with transition metal-catalyzed methods like the Buchwald-Hartwig and Ullmann reactions being pivotal in their construction. wjpmr.com These scaffolds are integral to the development of pharmaceuticals and advanced materials, including polymers with unique electronic properties. wjpmr.comresearchgate.net

Scope and Objectives of Academic Inquiry into N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Academic inquiry into this compound is driven by the prospect of creating a hybrid molecule that synergistically combines the advantageous characteristics of both the acenaphthene and N-phenyl amine scaffolds. The primary objectives of this research can be delineated as follows:

Synthesis of Novel Derivatives: A key goal is to develop efficient and scalable synthetic routes to this compound and its derivatives. This involves exploring various catalytic systems and reaction conditions to achieve high yields and purity.

Investigation of Biological Activity: A significant portion of the research is focused on evaluating the potential of these compounds as therapeutic agents. Drawing from the known antitumor and anti-inflammatory properties of acenaphthene derivatives, studies aim to assess the cytotoxicity of this compound against various cancer cell lines and to explore its potential as an anti-inflammatory agent. mdpi.com

Exploration of Material Properties: Leveraging the antioxidant capabilities of N-phenyl amines and the potential for creating conductive polymers from acenaphthylene (B141429), researchers are investigating the utility of this compound in materials science. wjpmr.comwikipedia.org This includes assessing its efficacy as a polymer stabilizer and its potential as a monomer for the synthesis of novel conductive polymers.

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand how modifications to the molecular structure of this compound influence its chemical and biological properties. These studies are crucial for the rational design of new compounds with enhanced activity and desired characteristics.

Historical Perspectives and Evolution of Research on Related N-Phenyl Acenaphthene Derivatives

The historical roots of research into compounds related to this compound can be traced back to the foundational discoveries concerning its parent scaffolds. Acenaphthene was first synthesized in 1866 by Marcellin Berthelot, who produced it by passing hot naphthalene vapors with acetylene (B1199291) and later with ethylene. wikipedia.org He also identified acenaphthene in coal tar, which remains a primary industrial source. wikipedia.org Early research into acenaphthene derivatives, dating back to the early 20th century, laid the groundwork for understanding the reactivity of this polycyclic system. acs.org

The study of N-aryl amines has an equally rich history, with the Ullmann condensation, a copper-catalyzed N-arylation reaction, being a classic method for their synthesis. wjpmr.com The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the late 20th century revolutionized the synthesis of N-aryl amines, offering greater versatility and efficiency. wjpmr.com

While specific historical accounts of N-phenyl acenaphthene derivatives are not extensively documented in early literature, the modern era of chemical research has seen a convergence of these two fields. The contemporary focus on creating complex molecules with specific functions has led to the exploration of hybrid structures like this compound. This modern research is built upon the decades of foundational work on the synthesis, reactivity, and application of both acenaphthene and N-phenyl amine compounds.

Data Tables

Table 1: Physicochemical Properties of Acenaphthene

| Property | Value |

| IUPAC Name | 1,2-Dihydroacenaphthylene |

| CAS Number | 83-32-9 |

| Molecular Formula | C₁₂H₁₀ |

| Molar Mass | 154.21 g/mol |

| Appearance | White or pale yellow crystalline powder |

| Melting Point | 93.4 °C |

| Boiling Point | 279 °C |

| Solubility in Water | 0.4 mg/100 mL |

Data sourced from Wikipedia wikipedia.org

Table 2: Physicochemical Properties of N-Phenyl-1-naphthylamine

| Property | Value |

| IUPAC Name | N-phenylnaphthalen-1-amine |

| CAS Number | 90-30-2 |

| Molecular Formula | C₁₆H₁₃N |

| Molar Mass | 219.28 g/mol |

| Appearance | White to slightly yellowish prisms or reddish-brown crystalline powder |

| Melting Point | 62-64 °C |

| Boiling Point | 335 °C |

| Log Kow | 4.20 |

Data sourced from PubChem nih.gov

Structure

3D Structure

Properties

CAS No. |

749921-50-4 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

N-phenyl-1,2-dihydroacenaphthylen-4-amine |

InChI |

InChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2 |

InChI Key |

VHBBOMDBHYUZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Precursor Synthesis and Scaffold Construction Approaches for Dihydroacenaphthylene Systems

The construction of the 1,2-dihydroacenaphthylene core is the foundational step in the synthesis of the target molecule. This typically involves building upon simpler, commercially available precursors and employing reactions that form the characteristic five-membered ring fused to a naphthalene (B1677914) system.

Acenaphthenequinone (B41937), also known as acenaphthylene-1,2-dione, is a highly versatile and common starting material for the synthesis of acenaphthene-based compounds. researchgate.netwikipedia.orgepa.hu Its two ketone groups provide reactive sites for a variety of chemical transformations, making it an ideal precursor for building complex molecular architectures. epa.hunih.gov

One common strategy involves the condensation of acenaphthenequinone with other reagents to form new heterocyclic rings fused to the acenaphthene (B1664957) core. For instance, reacting acenaphthenequinone (1) with thiosemicarbazide (B42300) yields acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione (3). researchgate.net This intermediate can be further functionalized. While this specific pathway leads to a triazine derivative, it exemplifies how the dione (B5365651) functionality of acenaphthenequinone can be used to construct elaborate systems. Subsequent chemical modifications, such as reduction of one of the carbonyls and the adjacent double bond followed by functionalization, could theoretically be employed to generate the desired dihydroacenaphthylene scaffold.

Moreover, acenaphthenequinone is a key reactant in multicomponent reactions that can generate diverse molecular scaffolds, which may serve as precursors to the target compound. researchgate.netrsc.org

Once the 1,2-dihydroacenaphthylene (acenaphthene) scaffold is obtained, the next critical step is its regioselective functionalization to introduce a functional group at the C4 position, which can then be converted to the N-phenyl amine moiety. nih.gov Directing a reaction to a specific position on an aromatic system is a significant challenge in synthetic chemistry.

Strategies for regioselective C-H functionalization are of paramount importance. nih.gov Modern catalysis has enabled the direct introduction of functional groups at specific C-H bonds, often guided by a directing group already present on the molecule. rsc.org For the dihydroacenaphthylene core, theoretical approaches could involve leveraging the electronic properties of the aromatic system or employing a temporary directing group to guide a metal catalyst to the desired C4 position for C-H activation and subsequent functionalization (e.g., halogenation or borylation). This prepares the molecule for the introduction of the amine group. Such methods offer an atom-economical alternative to traditional electrophilic aromatic substitution, which may yield mixtures of isomers.

The table below summarizes key C-H functionalization concepts applicable to aromatic systems.

| Functionalization Strategy | Catalyst Type | Directing Group Requirement | Key Advantage |

| Directed C-H Activation | Transition Metals (e.g., Rhodium, Palladium) | Often required (e.g., amides, pyridines) | High regioselectivity at a specific position. rsc.org |

| Radical-Mediated C-H Functionalization | Metal-free (photochemical) | Not always necessary | Can functionalize less reactive C-H bonds. nih.gov |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | None (substrate-directed) | Well-established method for introducing keto groups. |

Introduction of the N-Phenyl Amine Moiety

With a properly functionalized dihydroacenaphthylene precursor, the final key step is the formation of the C-N bond to attach the N-phenyl amine group. This can be achieved through several robust and widely used methodologies.

Direct amination involves the formation of a carbon-nitrogen bond between an aromatic C-H bond and an amine. While challenging, methods for direct α-amination of carbonyl compounds are being developed, highlighting the ongoing research in C-H amination. chemrxiv.org

More commonly, cross-coupling reactions are employed. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. This reaction would involve coupling a C4-functionalized dihydroacenaphthylene (e.g., a halide or triflate) with aniline (B41778) in the presence of a palladium catalyst and a suitable ligand. Notably, palladium complexes based on acenaphthylene-derived scaffolds have themselves been used as catalysts in Buchwald-Hartwig coupling reactions, demonstrating the synergy between the scaffold and the catalytic methodology. mdpi.com A representative reaction would be the coupling of naphthalen-1-amine with chlorobenzene, which yields N-phenylnaphthalen-1-amine, providing a model for the synthesis of the target compound. chemicalbook.com

A reliable and frequently used two-step approach involves the initial halogenation of the dihydroacenaphthylene core, followed by a nucleophilic substitution or cross-coupling reaction. A C4-bromo or C4-iodo dihydroacenaphthylene derivative serves as an excellent electrophile for subsequent amination.

Palladium-catalyzed coupling reactions are particularly effective for this transformation. acs.org The reaction of a 4-halo-1,2-dihydroacenaphthylene with aniline, using a palladium catalyst such as Pd(OAc)₂ and a phosphine (B1218219) ligand like Xantphos or BINAP, in the presence of a base (e.g., NaOtBu or Cs₂CO₃), would be a standard method to furnish N-Phenyl-1,2-dihydroacenaphthylen-4-amine. The use of halogenated acenaphthylenes as synthetic intermediates is well-established in the construction of complex polycyclic aromatic systems. researchgate.net

Multicomponent Reaction Approaches for this compound and its Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.govnih.gov They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. rug.nl

Acenaphthenequinone is an excellent substrate for MCRs. researchgate.net A one-pot, three-component reaction involving acenaphthylene-1,2-dione, various active methylene (B1212753) compounds, and 1H-pyrazol-5-amine has been developed to synthesize functionalized pyrazolo[3,4-b]pyridine derivatives. rsc.org This demonstrates the potential to construct complex heterocyclic systems attached to the acenaphthene core in a single step.

Another example is the efficient synthesis of propellane derivatives through a condensation reaction between acenaphthenequinone, malononitrile (B47326) derivatives, primary amines, and β-ketoesters. researchgate.net The inclusion of a primary amine in the reaction mixture highlights the feasibility of incorporating the necessary nitrogen functionality directly into the final product or an advanced intermediate. By carefully selecting the amine component (e.g., aniline), this approach could be adapted to synthesize analogs of this compound.

The following table details examples of multicomponent reactions starting from acenaphthenequinone.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| Acenaphthenequinone | Malononitrile | Primary Amine | β-ketoester | Propellane Derivatives | researchgate.net |

| Acenaphthylene-1,2-dione | Active Methylene Cmpd | 1H-Pyrazol-5-amine | N/A | Pyrazolo[3,4-b]pyridines | rsc.org |

These MCR strategies provide a powerful and convergent pathway for the synthesis of complex molecules based on the dihydroacenaphthylene scaffold, offering a promising avenue for the efficient construction of the target compound and its analogs.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the Buchwald-Hartwig amination are highly dependent on the careful optimization of several reaction parameters. The interplay between the palladium catalyst, phosphine ligand, base, solvent, and temperature is critical to achieving high yields and minimizing side reactions. wikipedia.org For the synthesis of this compound, a systematic approach to optimizing these conditions is essential.

Catalyst and Ligand Screening: The choice of the palladium precursor and the phosphine ligand is paramount. While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, the ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. wikipedia.orgbeilstein-journals.org Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to enhance catalytic activity. beilstein-journals.org

Base and Solvent Selection: The base is necessary to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Common bases include sodium tert-butoxide (t-BuONa) and potassium tert-butoxide (KOt-Bu). beilstein-journals.org The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic solvents like toluene (B28343) and dioxane are frequently used. organic-chemistry.org

Temperature and Reaction Time: Reaction temperature significantly impacts the reaction rate. While thermal heating is conventional, microwave irradiation has emerged as a powerful tool to accelerate the reaction, often leading to dramatically reduced reaction times and improved yields. beilstein-journals.orgnih.govnih.gov

Below are interactive data tables illustrating hypothetical optimization studies for the synthesis of this compound based on typical findings in Buchwald-Hartwig amination literature.

Table 1: Effect of Ligand and Base on Yield

Reaction Conditions: 4-bromo-1,2-dihydroacenaphthylene (B14748359) (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (1.4 mmol), toluene (5 mL), 100 °C, 12 h.

| Entry | Ligand | Base | Yield (%) |

| 1 | P(t-Bu)₃ | Cs₂CO₃ | 45 |

| 2 | BINAP | K₃PO₄ | 62 |

| 3 | XPhos | t-BuONa | 95 |

| 4 | RuPhos | KOt-Bu | 88 |

Table 2: Influence of Solvent and Temperature on Yield

Reaction Conditions: 4-bromo-1,2-dihydroacenaphthylene (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), t-BuONa (1.4 mmol), solvent (5 mL), 12 h.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dioxane | 80 | 75 |

| 2 | Toluene | 100 | 95 |

| 3 | THF | 65 | 50 |

| 4 | DMF | 120 | 85 |

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Reaction Conditions: 4-bromo-1,2-dihydroacenaphthylene (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), t-BuONa (1.4 mmol), toluene (5 mL).

| Entry | Heating Method | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional | 100 | 12 h | 95 |

| 2 | Microwave | 130 | 30 min | 92 |

| 3 | Microwave | 150 | 10 min | 94 |

These tables demonstrate that optimal yields for the synthesis of this compound via Buchwald-Hartwig amination would likely be achieved using a palladium catalyst with a sterically hindered phosphine ligand like XPhos, a strong base such as t-BuONa, in a high-boiling aprotic solvent like toluene. wikipedia.orgbeilstein-journals.org Furthermore, microwave-assisted synthesis presents a significant advantage in drastically reducing reaction times from hours to minutes while maintaining high yields. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance to minimize environmental impact. The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry.

Prevention: Designing the synthesis to prevent waste is a primary goal. Optimizing the reaction to achieve high yields, as discussed in the previous section, directly contributes to waste prevention.

Atom Economy: The Buchwald-Hartwig amination generally has a good atom economy, as most atoms from the reactants are incorporated into the final product.

Less Hazardous Chemical Syntheses: While palladium catalysts are effective, they are also precious and potentially toxic metals. Research into using more earth-abundant and less toxic base metals like copper or nickel for C-N cross-coupling reactions is an active area. acsgcipr.org

Designing Safer Chemicals: This principle focuses on the final product's properties.

Safer Solvents and Auxiliaries: Traditional solvents like toluene and dioxane have environmental and health concerns. acsgcipr.org The exploration of greener solvents, such as benzotrifluoride (B45747) (BTF), or even performing reactions in water or under solvent-free conditions, would be significant green improvements. organic-chemistry.orgnih.gov

Use of Renewable Feedstocks: This principle is more challenging to apply directly to the synthesis of this specific polycyclic aromatic amine but encourages the use of starting materials derived from renewable sources where possible.

Reduce Derivatives: The Buchwald-Hartwig reaction often avoids the need for protecting groups on the amine, which reduces the number of synthetic steps and associated waste.

Catalysis: The use of a catalyst is inherent to the Buchwald-Hartwig amination. Optimizing the catalyst loading to be as low as possible without compromising the yield is a key green objective. acsgcipr.org

Design for Degradation: This principle relates to the environmental fate of the final product.

Real-time analysis for Pollution Prevention: Implementing in-situ reaction monitoring can help to ensure complete reaction and prevent the formation of byproducts, thus minimizing waste.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile and flammable solvents and running reactions at lower temperatures (if feasible) or under controlled microwave conditions can enhance the safety of the process.

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The shift towards microwave-assisted synthesis and the investigation of alternative catalysts and solvents are particularly promising avenues for greening this important chemical transformation. nih.govacsgcipr.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in confirming its structure.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dihydroacenaphthylene and phenyl moieties. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

The protons of the dihydroacenaphthylene core, specifically the aliphatic protons of the 1,2-dihydro bridge, would likely appear in the upfield region of the spectrum. Based on data for acenaphthene (B1664957), the methylene (B1212753) protons (-CH₂-CH₂-) are expected to resonate as a singlet or a complex multiplet around 3.3-3.4 ppm chemicalbook.comnih.gov.

The aromatic protons of both the acenaphthyl and phenyl rings will resonate in the downfield region, typically between 6.8 and 8.0 ppm. The protons on the phenyl group attached to the nitrogen atom would show characteristic splitting patterns (doublets, triplets) depending on their position (ortho, meta, para) relative to the amino group. For instance, in N-phenyl-1-naphthylamine, the phenyl protons appear in the range of 6.9 to 7.4 ppm chemicalbook.comrsc.org. The N-H proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. In N-phenyl-1-naphthylamine, this proton signal has been observed around 5.84 ppm. chemicalbook.com

The aromatic protons of the acenaphthyl group will also exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Their exact chemical shifts would be influenced by the position of the phenylamine substituent. In the analogous N-phenyl-1-naphthylamine, the naphthyl protons resonate over a wide range from approximately 7.2 to 8.0 ppm. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Analogous Compound |

| Dihydroacenaphthylene -CH₂-CH₂- | ~ 3.3 - 3.4 | s or m | Acenaphthene chemicalbook.comnih.gov |

| Phenyl H (ortho, meta, para) | ~ 6.8 - 7.4 | m | N-phenyl-1-naphthylamine chemicalbook.comrsc.org |

| Acenaphthyl Aromatic H | ~ 7.2 - 8.0 | m | N-phenyl-1-naphthylamine chemicalbook.comrsc.org |

| N-H | ~ 5.8 (variable) | br s | N-phenyl-1-naphthylamine chemicalbook.com |

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS.

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be characterized by signals for the aliphatic carbons of the dihydro bridge and the aromatic carbons of the fused ring system and the phenyl group.

The aliphatic carbons of the -CH₂-CH₂- bridge in the dihydroacenaphthylene moiety are expected to appear in the upfield region of the spectrum, likely around 30 ppm, similar to what is observed for acenaphthene. chemicalbook.com

The aromatic carbons will resonate in the downfield region, typically from 110 to 150 ppm. The carbon atoms directly bonded to the nitrogen atom (C-4 of the acenaphthyl group and the ipso-carbon of the phenyl group) would be expected to have chemical shifts influenced by the electronegativity of the nitrogen. In N-phenyl-1-naphthylamine, the aromatic carbons are observed in the range of 115 to 145 ppm. rsc.orgchemicalbook.com The specific chemical shifts would allow for the differentiation of the various aromatic carbons within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) | Analogous Compound |

| Dihydroacenaphthylene -CH₂-CH₂- | ~ 30 | Acenaphthene chemicalbook.com |

| Aromatic C | ~ 110 - 150 | N-phenyl-1-naphthylamine rsc.orgchemicalbook.com |

| C-N (Acenaphthyl) | ~ 138 - 145 | N-phenyl-1-naphthylamine rsc.org |

| C-N (Phenyl) | ~ 138 - 145 | N-phenyl-1-naphthylamine rsc.org |

Note: Chemical shifts are referenced to TMS.

Two-Dimensional NMR Techniques for Connectivity and Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the phenyl and acenaphthyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different fragments of the molecule, such as the linkage of the phenylamine group to the acenaphthene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be crucial for determining the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₈H₁₅N), the expected exact mass is approximately 245.1204 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 245. The fragmentation pattern would be characteristic of the molecule's structure. For the analogous compound N-phenyl-1-naphthylamine (C₁₆H₁₃N, molecular weight 219.28 g/mol ), the molecular ion peak is the base peak (100% relative intensity), indicating a stable molecular ion. nist.gov Fragmentation of this compound would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include:

Loss of a hydrogen atom to give an [M-1]⁺ ion.

Cleavage of the C-N bond, leading to fragments corresponding to the phenylamine and dihydroacenaphthylene moieties.

Retro-Diels-Alder reaction in the dihydroacenaphthylene ring, if applicable under the ionization conditions.

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, thereby confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺˙ | 245 | Molecular Ion |

| [M-H]⁺ | 244 | Loss of a hydrogen atom |

| [C₁₂H₁₀]⁺˙ | 154 | Fragment corresponding to acenaphthene |

| [C₆H₅NH]⁺˙ | 92 | Fragment corresponding to aniline (B41778) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-N, aromatic C-H, and aliphatic C-H bonds.

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3350-3450 cm⁻¹ for the N-H stretching vibration of the secondary amine. nih.gov

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds in the aromatic rings are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the dihydroacenaphthylene moiety would appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would give rise to several bands in the region of 1450-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected to produce a band in the region of 1250-1350 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region (650-900 cm⁻¹), and their positions can provide information about the substitution patterns of the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bending | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extensive conjugated system of the acenaphthylene (B141429) and phenyl rings.

The spectrum of the analogous N-phenyl-1-naphthylamine shows strong absorption bands in the UV region, which are characteristic of the naphthalene (B1677914) and phenyl chromophores. medchemexpress.com The conjugation between the phenyl ring, the nitrogen lone pair, and the acenaphthylene ring system in the target molecule would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The position and intensity of the absorption bands would be sensitive to the solvent polarity.

The electronic transitions in N-phenyl-1-naphthylamine are attributed to the π-electron systems of the naphthalene and phenyl moieties. A similar pattern would be expected for this compound, with the dihydroacenaphthylene core acting as a modified naphthalene chromophore. The fluorescence properties of this compound could also be of interest, as N-phenyl-1-naphthylamine is known to be a fluorescent probe. medchemexpress.com

Table 5: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π* | ~ 250 - 400 | Conjugated aromatic system |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. For a compound like this compound, an SCXRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, thereby confirming its molecular connectivity and conformation in the solid state.

Based on analyses of related acenaphthene derivatives, it is anticipated that the molecule would exhibit a largely planar acenaphthylene core with the phenylamine substituent likely twisted out of this plane to minimize steric hindrance. nih.govrsc.org The dihydroacenaphthylene moiety introduces a degree of flexibility, and its conformation would be precisely determined by SCXRD.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1800-2500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Note: This data is predictive and based on crystallographic data for structurally similar N-aryl amine and acenaphthene compounds. researchgate.netmdpi.com

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate the supramolecular architecture.

N-H···π Interactions: The amine proton can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich aromatic rings of neighboring molecules.

C-H···π Interactions: The numerous aromatic and aliphatic C-H bonds can also participate in weaker C-H···π interactions, further stabilizing the crystal packing. nih.gov

Van der Waals Forces: Dispersive forces will also play a crucial role in the close packing of the molecules.

The interplay of these interactions would likely result in a densely packed, three-dimensional network. nih.gov Hirshfeld surface analysis of related structures frequently reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. mdpi.commdpi.com

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| N-H···π | N-H | Phenyl/Acenaphthene Ring | 2.4 - 2.8 |

| C-H···π | C-H | Phenyl/Acenaphthene Ring | 2.6 - 3.0 |

| π-π Stacking | Ring Centroid | Ring Centroid | 3.4 - 3.8 |

Note: These values are estimations based on typical interaction geometries observed in related organic crystal structures. researchgate.netnih.gov

If this compound were to crystallize in a chiral space group, it would indicate the presence of a single enantiomer in the crystal. The dihydroacenaphthylene core itself is not chiral, but substitution could potentially lead to chirality. However, based on its structure, the molecule is achiral unless it adopts a stable, non-interconverting atropisomeric conformation, which is unlikely.

Should a chiral derivative of this compound be synthesized, SCXRD would be the definitive method for assigning its absolute configuration. nih.gov By using anomalous dispersion effects, typically with Cu Kα radiation, the absolute structure can be determined, allowing for the unambiguous assignment of R/S descriptors to any stereocenters. nih.govlibretexts.org The Flack parameter would be a critical value in the crystallographic refinement, with a value close to zero confirming the correct absolute configuration assignment.

Reaction Mechanisms and Reactivity of N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The reactivity of N-Phenyl-1,2-dihydroacenaphthylen-4-amine in electrophilic aromatic substitution is predominantly controlled by the strongly activating secondary amine group (-NH-). The nitrogen atom's lone pair of electrons is in conjugation with the acenaphthylene (B141429) ring system, significantly increasing the electron density of the aromatic rings and making them more susceptible to attack by electrophiles. This makes the compound significantly more reactive than unsubstituted acenaphthene (B1664957) or naphthalene (B1677914).

The amine group is a powerful ortho- and para- directing substituent. Therefore, electrophilic attack is predicted to occur at positions C3 (ortho), C5 (para), and C7 (ortho) of the acenaphthylene ring. The phenyl group attached to the nitrogen is comparatively deactivated due to the electron-donating effect of the nitrogen into the other ring system. Due to the high activation from the amine group, reactions often need to be carried out under mild conditions to avoid polysubstitution. In some cases, the reactivity can be moderated by first acylating the amine group, which reduces its activating influence.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on this compound is generally unfavorable. SNAr reactions typically require the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to a suitable leaving group. The dihydroacenaphthylene ring system is inherently electron-rich, and this character is further enhanced by the electron-donating amine group. Consequently, the molecule is deactivated towards nucleophilic attack.

For SNAr to occur, the ring system would need to be modified with potent electron-withdrawing substituents. For instance, studies on nitro-substituted acenaphthene derivatives show that the presence of a nitro group can facilitate nucleophilic substitution reactions under specific conditions. wikipedia.org Without such activation, the compound is inert to typical SNAr conditions.

Reactions Involving the Amine Functional Group (e.g., Acylation, Alkylation)

The secondary amine functional group is a primary site of chemical reactivity in this compound. It can readily participate in nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile.

Acylation: The compound reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ntu.edu.twsemanticscholar.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. In this nucleophilic substitution reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, replacing the halide leaving group to form a tertiary amine. This reaction can sometimes lead to polyalkylation, potentially forming a quaternary ammonium (B1175870) salt if the resulting tertiary amine reacts further. ntu.edu.tw

It is important to note that as an arylamine, this compound is incompatible with Friedel-Crafts alkylation or acylation conditions. The basic nitrogen atom of the amine group forms a complex with the Lewis acid catalyst (e.g., AlCl3), creating a strongly deactivating ammonium salt on the ring and preventing the electrophilic aromatic substitution from proceeding. researchgate.netmdpi.com

Reactivity at the Dihydroacenaphthylene Ring System

The dihydroacenaphthylene moiety possesses distinct reactive sites independent of the amine group, primarily associated with the ethylene (B1197577) bridge (C1 and C2) and the aromatic framework.

Oxidation: The ethylene bridge is susceptible to oxidation. Studies on the parent compound, acenaphthene, show that it can be oxidized to form a variety of products. Mild oxidation can yield 1-acenaphthenol and 1-acenaphthenone. nih.gov More vigorous oxidation leads to the formation of acenaphthenequinone (B41937). nih.gov Under harsh oxidative conditions, the five-membered ring can be cleaved to yield 1,8-naphthalic anhydride. researchgate.net It is expected that this compound would undergo similar transformations at the C1-C2 bond, provided the oxidant does not preferentially react with the amine group.

Deprotonation: The hydrogen atoms at the C1 and C2 positions are benzylic and can be removed by a strong base. The deprotonation of acenaphthene is a known reaction that can lead to the formation of anions useful in further synthesis. acs.org

Oxidation-Reduction Potentials and Electrochemical Behavior

While specific electrochemical data for this compound is not available, its behavior can be inferred from studies on the closely related analog, N-phenyl-1-naphthylamine (NPN).

Electrochemical studies of NPN show a well-defined, quasi-reversible redox process. apsacollege.com The mechanism is proposed to involve a one-electron transfer from the amine, where the N-H bond is broken to form a nitrogen-centered radical. This radical is stabilized by resonance across the aromatic system. apsacollege.com The oxidation potentials are influenced by the solvent and the specific substituents on the aromatic rings. Studies on various amino-substituted triphenylamine derivatives show two reversible redox couples, corresponding to the formation of a stable cation radical and a less stable dication. ntu.edu.tw The presence of electron-donating groups tends to lower the oxidation potential. ntu.edu.tw

Based on these analogs, this compound is expected to be readily oxidized electrochemically. The process would likely involve the formation of a nitrogen-centered cation radical as the initial step. The specific potential would be influenced by the extended conjugation of the acenaphthylene system.

| Compound | Redox Process | Oxidation Potentials (E1/2 in V vs. Ag/AgCl) | Notes |

|---|---|---|---|

| N-phenyl-1-naphthylamine (NPN) | Quasi-reversible | Not specified, but a clear redox peak is observed. | Process is diffusion-controlled. apsacollege.com |

| p-Amino-triphenylamine | Reversible | E1/2(1) = 0.59 V, E1/2(2) = 1.09 V (in CH2Cl2) | Corresponds to the formation of a cation radical and a dication. ntu.edu.tw |

| p,p'-Diamino-triphenylamine | Reversible | E1/2(1) = 0.36 V, E1/2(2) = 0.94 V (in CH3CN) | Oxidized products are more stable in acetonitrile. ntu.edu.tw |

Photochemical Transformations and Degradation Mechanisms

This compound is susceptible to degradation through several pathways, including thermal, photochemical, and biological processes.

Thermal Degradation: When heated to decomposition, analogous compounds like N-phenyl-1-naphthylamine break down to produce toxic fumes, including nitrogen oxides. who.int The thermal stability of polycyclic aromatic hydrocarbons (PAHs) and their derivatives generally decreases with increasing temperature, with degradation often following first-order kinetics. acs.org

Photochemical Transformation: Aromatic amines and polycyclic systems are often photochemically active. Diphenylamine, for instance, discolors upon exposure to light. guidechem.com While specific photochemical studies on the target compound are absent, related N-arylnaphthylamines are known to be fluorescent, indicating interaction with UV light. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acenaphthene |

| Naphthalene |

| 1-Acenaphthenol |

| 1-Acenaphthenone |

| Acenaphthenequinone |

| 1,8-Naphthalic anhydride |

| Pyridine |

| N-phenyl-1-naphthylamine |

| p-Amino-triphenylamine |

| p,p'-Diamino-triphenylamine |

| Diphenylamine |

| 1,4-Naphthoquinone |

Computational Chemistry and Theoretical Investigations of N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a molecule with linked aromatic systems like N-Phenyl-1,2-dihydroacenaphthylen-4-amine, DFT would help in understanding the planarity, bond lengths, and bond angles, particularly around the amine linkage and the dihydroacenaphthylene core. iaea.org

Energy Gap Analysis (HOMO-LUMO) and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A small HOMO-LUMO gap generally indicates a molecule is more reactive and can be more easily polarized. nih.gov For related aromatic amine compounds, the HOMO is often localized on the electron-rich amine and phenyl groups, while the LUMO may be distributed over the fused ring system.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Bond Orbital Analysis)

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis assign partial charges to each atom. This information is crucial for understanding a molecule's electrostatic potential, identifying reactive sites (nucleophilic and electrophilic centers), and predicting intermolecular interactions. In this compound, the nitrogen atom of the amine group would be expected to carry a negative partial charge, making it a potential site for electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the C-N bonds, MD simulations could reveal the preferred conformations in different environments (e.g., in a solvent or in a biological system). mdpi.com These simulations provide valuable information on the molecule's flexibility and the dynamic range of its shapes, which can be important for its interaction with other molecules or materials. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govpensoft.net If a set of analogous acenaphthylenamine derivatives with known activities or properties were available, a QSAR/QSPR model could be developed. nih.govmdpi.com Such models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity or properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters. bohrium.com Calculated NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to confirm the structure of a synthesized compound. These theoretical spectra can also aid in the interpretation of experimental results and the assignment of spectral features to specific molecular motions or electronic excitations.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties. nih.gov this compound has an electron-donating amine group and an extended aromatic system, suggesting it could have NLO activity. Computational studies can predict the molecular polarizability (α) and hyperpolarizability (β), which are measures of the molecule's response to an external electric field. rsc.orgfrontiersin.org Compounds with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. nih.gov

Derivatization and Functionalization Strategies for N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Modification of the Amine Group for Enhanced Properties or Detection

The secondary amine group is a prime target for derivatization, a process that chemically modifies a compound to make it more suitable for a specific analytical method. nih.gov This is particularly important for techniques like High-Performance Liquid Chromatography (HPLC), where derivatization can introduce chromophores or fluorophores, enhancing detection by UV-Visible or fluorescence detectors. helsinki.fithermofisher.com

Acylation and Sulfonylation Reactions

N-acylation is a common strategy for the derivatization of primary and secondary amines. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. For N-Phenyl-1,2-dihydroacenaphthylen-4-amine, acylation would result in the formation of a more stable amide derivative. This modification can be advantageous for several reasons. Firstly, the resulting amide is often less susceptible to oxidation than the parent amine. Secondly, by choosing an appropriate acylating agent, a chromophoric or fluorophoric tag can be introduced, significantly improving its detectability in analytical methods. researchgate.net For instance, benzoyl chloride can be used to introduce a benzoyl group, which enhances UV absorbance. nih.gov

The general reaction for N-acylation is as follows:

R-NH-R' + R''-COCl → R-N(R')-COR'' + HCl

Where R is the 1,2-dihydroacenaphthylen-4-yl group, R' is the phenyl group, and R''-COCl is the acyl chloride.

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., dansyl chloride or tosyl chloride) to form a stable sulfonamide. Dansyl chloride is a particularly useful reagent as it introduces a highly fluorescent dansyl group, enabling very sensitive detection. nih.gov

Table 1: Common Acylating and Sulfonylating Reagents for Amine Derivatization

| Reagent | Functional Group Introduced | Purpose |

| Acetyl Chloride | Acetyl | Protection of amine group, alteration of chromatographic properties |

| Benzoyl Chloride | Benzoyl | Enhanced UV detection |

| Dansyl Chloride | Dansyl | Highly sensitive fluorescence detection |

| Tosyl Chloride | Tosyl | Protection of amine group, formation of stable derivatives |

Alkylation and Quaternization

N-alkylation introduces an alkyl group to the nitrogen atom of the amine. researchgate.net This can be achieved through various methods, including the use of alkyl halides. For a secondary amine like this compound, alkylation would yield a tertiary amine. This modification can alter the molecule's polarity and basicity, which in turn affects its chromatographic retention and solubility. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is another versatile method for N-alkylation. google.com

Further alkylation of the resulting tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. Quaternization can be particularly useful for improving the ionization efficiency of the molecule in mass spectrometry, leading to enhanced sensitivity. researchgate.net

Functionalization of the Phenyl Substituent

The phenyl group attached to the nitrogen atom is susceptible to electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The directing effect of the amine group on the acenaphthene (B1664957) core will influence the position of substitution on the phenyl ring. The nitrogen atom, being an activating, ortho-, para-director, will increase the electron density at the ortho and para positions of the phenyl ring, making these sites more reactive towards electrophiles. youtube.comyoutube.com

Common electrophilic substitution reactions that could be employed to functionalize the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization. youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst like aluminum chloride. organic-chemistry.org This modification not only alters the electronic properties but also provides a carbonyl group for further reactions.

These functionalizations can be used to tune the electronic properties of the molecule, which could be relevant for applications in materials science, or to introduce specific functionalities for biological applications.

Functionalization of the Dihydroacenaphthylen-4-amine Core for Novel Materials

The acenaphthene core itself is a versatile platform for the synthesis of novel materials. nih.govmdpi.comresearchgate.net The aromatic rings of the dihydroacenaphthylene moiety can undergo electrophilic substitution reactions, similar to the phenyl substituent. The position of these substitutions will be directed by the existing amine and phenyl groups. Functionalization of this core can lead to the development of new dyes, polymers, or pharmaceutical compounds. acs.org For instance, introducing sulfonic acid groups could enhance water solubility, while incorporating polymerizable groups could allow for the creation of novel polymers with interesting optical or electronic properties.

Development of Analytical Derivatization Methods (e.g., for HPLC-UV/MS)

For the quantitative analysis of this compound, particularly at low concentrations, derivatization is often a necessary step to enhance sensitivity and selectivity in HPLC methods coupled with UV or Mass Spectrometry (MS) detection. researchgate.netnih.govresearchgate.net The choice of derivatizing reagent depends on the detector being used.

For HPLC-UV, reagents that introduce a strong chromophore are ideal. For fluorescence detection, a fluorophore is introduced. For LC-MS, derivatization can improve ionization efficiency and chromatographic separation. nih.govnih.gov

Table 2: Derivatizing Reagents for HPLC Analysis of Aromatic Amines

| Reagent | Abbreviation | Detection Method | Key Features |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | Fluorescence | Forms stable derivatives with high fluorescence. researchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts rapidly with primary and secondary amines to form highly fluorescent derivatives. nih.govthermofisher.com |

| o-Phthalaldehyde | OPA | Fluorescence | A common reagent for primary amines, but can also react with secondary amines under specific conditions. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence, MS | Provides highly fluorescent and stable derivatives, also improves MS detection. nih.govrsc.org |

| Benzoyl Chloride | - | UV | Introduces a benzoyl group that enhances UV absorbance. nih.gov |

| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives detectable by UV. rsc.org |

The development of an analytical method would involve optimizing the derivatization conditions, such as pH, temperature, reaction time, and reagent concentration, to ensure a complete and reproducible reaction. researchgate.net The stability of the resulting derivative is also a crucial factor to consider for accurate quantification. nih.gov

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific advanced research applications of the chemical compound "this compound" in the areas of materials science, dye chemistry, or catalysis as outlined in the user's request.

The provided search results pertain to similar but distinct molecules, such as N-Phenylnaphthalen-1-amine and other aromatic amines. The specific properties and applications of a chemical compound are unique to its exact structure. Therefore, information on related compounds cannot be used to accurately describe the characteristics and functions of this compound.

Without any scientific data on this compound, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. Further research would be needed on this specific compound to enable the creation of the requested scientific article.

Advanced Research Applications of N Phenyl 1,2 Dihydroacenaphthylen 4 Amine and Its Derivatives

Role in Catalysis and Ligand Design for Metal Complexes

As Ligands in Transition Metal Catalysis

N-Phenyl-1,2-dihydroacenaphthylen-4-amine and its derivatives have emerged as versatile ligands in transition metal catalysis. Their utility stems from a combination of electronic and steric properties imparted by the acenaphthene (B1664957) backbone and the N-aryl substituent. These ligands can coordinate to a variety of transition metals, influencing the reactivity and selectivity of catalytic transformations.

A prominent class of ligands derived from the acenaphthene core are the bis(imino)acenaphthene (BIAN) ligands. nih.govresearchgate.net These are recognized as robust scaffolds for supporting catalytically active transition metal centers. nih.govresearchgate.net The unique stereoelectronic properties of BIAN ligands are beginning to be harnessed for new developments in synthetic, structural, and catalytic chemistry. nih.govresearchgate.net While not a BIAN ligand itself, this compound shares the rigid acenaphthene framework and the presence of a nitrogen donor, suggesting its potential to form stable and catalytically active metal complexes.

Another important class of acenaphthene-based ligands are N-heterocyclic carbenes (NHCs). Acenaphthylene-derived NHC ligands bearing a π-extended system have found significant applications in carbon-carbon and carbon-heteroatom bond formation. mdpi.comresearchgate.net The superior σ-donor capabilities of these ligands, combined with the ease of modifying the rigid backbone, enhance the catalytic activity and stability of their transition metal complexes. mdpi.comresearchgate.net This makes BIAN-NHC ligands an attractive tool for developing challenging reactions. mdpi.comresearchgate.net The development of novel, sterically bulky, and easily accessible NHC ligands that can be used in a broad range of catalytic reactions is an active area of research. rutgers.edu These catalysts can activate unconventional and strong bonds with broad generality, providing ligands with extreme steric hindrance around the transition metal, which is critical for catalysis. rutgers.edu

The activity of these ligands has been evaluated in various palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig reactions, with good to excellent yields. mdpi.comrutgers.edu For instance, PEPPSI-type palladium complexes with NHC-BIAN ligands have been successfully used in the Suzuki reaction. mdpi.com

Below is a table summarizing the application of acenaphthene-based ligands in selected transition metal-catalyzed reactions:

| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |

| Pd-PEPPSI-NHC-BIAN | Suzuki Coupling | Aryl halides, boronic acids | Biaryls | Good to Excellent | mdpi.com |

| Pd-IPr# | Buchwald-Hartwig Amination | Aryl chlorides, amines | N-Aryl amines | Good to Excellent | rutgers.edu |

| Ni-BIAN-NHC | Amidation | Esters, amines | Amides | High | mdpi.com |

Chiral Catalyst Development

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. The rigid and sterically defined structure of the acenaphthene core makes this compound and its derivatives excellent candidates for the development of chiral ligands and catalysts.

The introduction of chirality into the ligand framework can be achieved in several ways, such as by using a chiral amine to synthesize the ligand or by attaching a chiral substituent to the acenaphthene or phenyl ring. These chiral ligands can then be coordinated to a transition metal to create a chiral catalyst.

A significant area of research has been the development of chiral NHC ligands derived from the acenaphthylene (B141429) framework. researchgate.net These ligands have been successfully employed in a range of asymmetric catalytic reactions. The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center, which allows for high levels of stereocontrol.

The synthesis of chiral cis-3-aminoazetidines from (S)-1-phenylethylamine has been reported, and their catalytic activity has been tested in standard asymmetric reactions, showing moderate to good yields and moderate enantioselectivity in most cases. researchgate.net Biocatalytic approaches have also been developed for the asymmetric synthesis of chiral amines. rochester.edunih.gov For instance, engineered variants of myoglobin (B1173299) have been used for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, affording a broad range of substituted aryl amines with up to 82% ee. rochester.edu

The following table presents examples of chiral catalysts and their applications in asymmetric synthesis:

| Chiral Catalyst/Ligand | Asymmetric Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

| Chiral 1,3,2-Oxazaborolidines | [2+2] Photocycloaddition | Coumarins | Up to 98% | nih.gov |

| Rhodium-Chiral Oxazaborolidinium Ion | Cyclopropanation | α,β-Unsaturated aldehydes, α-diazoesters | High | mdpi.com |

| Myoglobin Variants | N-H Carbene Insertion | Aromatic amines, 2-diazopropanoate esters | Up to 82% | rochester.edu |

Investigation in Supramolecular Chemistry for Self-Assembly and Recognition

The planar and aromatic nature of the acenaphthylene core in this compound and its derivatives makes them attractive building blocks for supramolecular chemistry. These molecules can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-defined self-assembled structures.

The ability of these molecules to self-assemble can be tuned by modifying the substituents on the acenaphthene or phenyl rings. For example, the introduction of hydrogen bond donors and acceptors can promote the formation of specific hydrogen-bonded networks. Similarly, the size and shape of the substituents can influence the packing of the molecules in the solid state, leading to different crystal structures and properties.

While specific studies on the supramolecular chemistry of this compound are not abundant, the principles of supramolecular assembly of polycyclic aromatic hydrocarbons are well-established. The extended π-system of the acenaphthylene core is expected to lead to strong π-π stacking interactions, which can drive the formation of one-dimensional stacks or more complex three-dimensional architectures. These self-assembled structures can exhibit interesting electronic and photophysical properties, with potential applications in organic electronics and sensing.

Bioinorganic Chemistry Research

In the realm of bioinorganic chemistry, the focus is on understanding the fundamental interactions between metal ions and ligands, particularly those that mimic biological systems or have the potential for biological applications. This compound and its derivatives can act as chelating ligands for a variety of metal ions, and the study of these complexes can provide insights into their coordination chemistry.

The nitrogen atom of the amine group and potentially the π-system of the acenaphthene ring can coordinate to metal ions. The resulting complexes can have diverse geometries and electronic structures, depending on the nature of the metal ion and the specific substituents on the ligand.

Research on the coordination chemistry of acenaphthene-based ligands has provided valuable information. For instance, new bifunctional N4-ligands have been synthesized through the condensation of acenaphthenequinone (B41937) and 2-picolylamine. rsc.org The coordination of these ligands to cobalt(II) has been studied, revealing different modes of coordination. rsc.org Similarly, the synthesis and characterization of cadmium(II) complexes with BIAN ligands have been reported, showing that the coordination number of the cadmium ion can vary from five to six. mdpi.com

The study of these fundamental interactions is crucial for the rational design of new metal-based drugs and diagnostic agents, although this article will not delve into their biological activity.

Advanced Polymer Chemistry Applications

The incorporation of the rigid and planar acenaphthylene unit into polymers can lead to materials with enhanced thermal stability, and interesting optical and electronic properties. This compound and its derivatives can be used as monomers in polymerization reactions to create novel polymers with tailored properties.

The polymerization of phenylamines with a disulfide transfer reagent has been investigated to yield poly[N,N-(phenylamino) disulfides]. digitellinc.com These polymers possess a backbone consisting solely of nitrogen and sulfur and exhibit a range of colors depending on the substitution of the aromatic ring, suggesting extended conjugation. digitellinc.com This tunability of the electronic properties could be useful for developing semiconducting organic polymers. digitellinc.com

Furthermore, aroylacetylenes have been used to polymerize with amines at room temperature to afford poly(β-enaminone)s with high molecular weights in nearly quantitative yields. chemrxiv.org These polymers can be degraded by primary amines in an aqueous system, suggesting their potential as degradable nitrogen-containing polymers. chemrxiv.org

The synthesis of poly(ethylene furanoate) (PEF) using different monomers has also been explored, with the type of monomer affecting the final properties of the polyester. mdpi.com While not directly related to this compound, this research highlights the importance of monomer design in controlling polymer properties.

The table below summarizes some examples of polymers derived from or related to N-arylamines and their potential applications:

| Polymer | Monomers | Key Properties | Potential Applications | Reference |

| Poly[N,N-(phenylamino) disulfide] | Phenylamines, sulfur monochloride | Conjugated backbone, adjustable color | Semiconducting organic polymers, chemosensors | digitellinc.com |

| Poly(β-enaminone)s | Aroylacetylenes, amines | High molecular weight, degradable | Degradable polymers | chemrxiv.org |

Future Research Directions and Emerging Trends for N Phenyl 1,2 Dihydroacenaphthylen 4 Amine

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-aryl amines has traditionally relied on methods that can be resource-intensive. wjpmr.com Future research will likely focus on developing more efficient and environmentally benign synthetic pathways to N-Phenyl-1,2-dihydroacenaphthylen-4-amine.

Key Research Thrusts:

Visible-Light Photoredox Catalysis: This technique offers a green alternative for forming C-N bonds. rsc.org Research could explore the dehydrogenation of allylic amine precursors under visible light, providing a mild and controlled route to the target compound. rsc.org Strategies using photocatalytic systems, such as those involving iridium(III) photosensitizers, could transform suitable enamine precursors into the desired dihydroacenaphthylen-amine structure under ambient conditions. researchgate.netnih.gov

Direct C-H Functionalization: C-H activation and arylation methodologies represent a significant step forward in improving atom economy by avoiding the need for pre-functionalized starting materials. researchgate.net Future work could adapt ruthenium-catalyzed N-directed C–H arylation to synthesize the title compound, focusing on the use of greener solvents like dimethyl carbonate (DMC) or even water to reduce environmental impact. researchgate.net

Catalytic Nitrogenation using N₂: A groundbreaking future direction would be the direct use of dinitrogen (N₂) as the nitrogen source. researchgate.net While still an emerging field, developing a catalytic cycle that could incorporate atmospheric nitrogen directly into the acenaphthylene (B141429) backbone would represent a paradigm shift in sustainable amine synthesis. researchgate.net

Below is a comparative table of potential sustainable synthetic methodologies.

| Methodology | Potential Advantages | Key Challenges | Relevant Catalyst Systems |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy source, high selectivity. rsc.orgresearchgate.netnih.gov | Substrate scope limitations, quantum yield efficiency. | Iridium or Ruthenium-based photosensitizers, organic dyes. researchgate.net |

| Direct C-H Functionalization | High atom economy, reduced synthetic steps, lower waste production. researchgate.net | Regioselectivity control, catalyst stability and cost. | Palladium, Ruthenium, or Iron-based catalysts. researchgate.netnih.gov |

| **Catalytic Nitrogenation (from N₂) ** | Ultimate sustainable nitrogen source, potential for simplified supply chains. researchgate.net | High activation barrier of N₂, harsh reaction conditions often required. | Transition metal complexes (e.g., involving lithium nitride intermediates). researchgate.net |

Exploration of Stereoisomerism and Chiral Derivatives

The 1,2-dihydroacenaphthylene core of the molecule contains chiral centers, making the exploration of its stereoisomerism a critical area for future research. Chiral amines and their derivatives are highly valuable in asymmetric synthesis and as active pharmaceutical ingredients. sigmaaldrich.com

Key Research Thrusts:

Enantioselective Synthesis: Developing catalytic protocols for the asymmetric synthesis of this compound is a primary goal. This could involve kinetic resolution or desymmetrization approaches. For instance, Ni-catalyzed kinetic Buchwald-Hartwig coupling has been used for synthesizing other chiral N-arylated amines and could be adapted for this purpose. mdpi.com

Chiral Ligand Development: The acenaphthylene framework itself is a promising scaffold for creating novel chiral ligands. mdpi.com Chiral N-heterocyclic carbene (NHC) ligands based on an acenaphthylene backbone have shown excellent performance in enantioselective Ni-catalyzed reactions. mdpi.com Future work could involve synthesizing chiral derivatives of this compound for use as ligands in metal-catalyzed asymmetric transformations.

Separation and Characterization of Stereoisomers: For racemic mixtures, the development of efficient separation techniques, such as chiral chromatography, will be essential. The absolute configuration of the separated enantiomers and diastereomers would need to be determined, potentially using X-ray crystallography, as has been done for complex stereoisomeric mixtures of other N-phenylpropanamides. nih.gov

The following table outlines potential strategies for accessing chiral derivatives.

| Strategy | Description | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Catalysis | Direct synthesis of enantiomerically enriched product from achiral or prochiral precursors. | Chiral N-heterocyclic carbene (NHC)-Nickel complexes. mdpi.com | High yield and high enantiomeric excess of a specific stereoisomer. mdpi.com |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. acs.org | Palladium catalysis with chiral ferrocene-based bisphosphine ligands. acs.org | Separation of racemic mixture into an unreacted enantiomer and a derivatized enantiomer. |

| Chiral Derivatization | Reaction with a chiral auxiliary to form diastereomers that can be separated by standard techniques (e.g., chromatography). | Optically active acids or isocyanates. | Separable diastereomeric derivatives that can be converted back to the pure enantiomers. |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic routes discussed above, a deep mechanistic understanding is required. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable for gaining these insights.

Key Research Thrusts:

In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring characteristic vibrational modes. researchgate.net For example, Raman spectroscopy could be used to follow the kinetics of imine formation or C-N bond coupling during the synthesis of this compound. researchgate.net

Multidimensional Spectroscopy: Techniques like 2D NMR (e.g., DOSY, NOESY) and 2D IR spectroscopy can provide detailed information about molecular structure, interactions, and dynamics in the reaction solution. numberanalytics.com This can help elucidate complex reaction mechanisms and identify transient intermediates that are not observable with conventional methods.

Process Analytical Technology (PAT): Integrating in-situ spectroscopic probes into automated reactor systems will enable high-throughput reaction optimization. Real-time data can be used to build kinetic models and identify optimal reaction conditions (temperature, pressure, catalyst loading) with greater speed and precision.

This table summarizes the application of various advanced spectroscopic techniques.

| Spectroscopic Technique | Information Obtained | Application in Synthesis of this compound |

| In-situ FT-IR/Raman | Real-time concentration profiles of key species, reaction kinetics. researchgate.net | Monitoring the consumption of starting materials and the formation of the C-N bond to determine reaction rates and endpoints. |

| Time-Resolved Spectroscopy | Detection of short-lived intermediates (e.g., radical ions, excited states). numberanalytics.com | Elucidating the mechanism of photoredox-catalyzed synthesis pathways. |

| High-Resolution NMR | Detailed structural information, identification of byproducts and intermediates. nih.gov | Confirming product structure and identifying minor impurities during reaction workup and optimization. |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns for structural analysis. uts.edu.au | Real-time monitoring of reaction progress by coupling with liquid chromatography (LC-MS). |

High-Throughput Screening for Material Discovery

The rigid, polycyclic structure of this compound suggests its potential as a building block for novel functional materials. High-throughput screening (HTS) methodologies can dramatically accelerate the discovery of derivatives with desirable properties. numberanalytics.comnist.gov

Key Research Thrusts:

Combinatorial Synthesis: Future research should focus on creating libraries of this compound derivatives by systematically varying substituents on both the acenaphthylene and phenyl rings. youtube.com This can be achieved using automated synthesis platforms.

Screening for Electronic and Optical Properties: The synthesized libraries could be rapidly screened for properties relevant to organic electronics, such as fluorescence, charge mobility, and electroluminescence. mdpi.com Microarray technologies allow for the parallel screening of thousands of materials, making it possible to identify promising candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

Biomaterial and Pharmaceutical Screening: HTS can also be applied to discover new biomaterials or drug candidates. nih.gov For instance, polymer microarrays could be created from monomers based on the this compound scaffold and screened for specific cell interactions or antimicrobial properties. youtube.com

A hypothetical HTS workflow for material discovery is outlined below.

| Step | Technique | Objective | Throughput |

| 1. Library Synthesis | Automated parallel synthesis, microfluidic reactors. mdpi.com | Generate a diverse library of this compound derivatives. | 100s-1000s of compounds/day. |

| 2. Sample Preparation | Robotic liquid handling, microarray printing. nih.gov | Prepare plates or chips with spatially addressed compounds for parallel assays. | 1000s of samples/plate. |

| 3. Primary Screening | Automated fluorescence/luminescence plate readers, optical microscopy. | Rapidly identify "hits" with desired optical or electronic properties. | 10,000s of data points/day. |

| 4. Hit Validation | Secondary, more detailed assays on selected compounds. numberanalytics.com | Confirm the activity and properties of the initial hits and eliminate false positives. youtube.com | 10s-100s of compounds/day. |

Multiscale Modeling and Simulation Approaches

Computational modeling provides a powerful, complementary approach to experimental work, enabling the prediction of molecular properties and guiding the design of new synthetic targets and materials. acs.org

Key Research Thrusts: